molecular formula C5H5N3O4 B1329978 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid CAS No. 5334-38-3

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Cat. No. B1329978
CAS RN: 5334-38-3
M. Wt: 171.11 g/mol
InChI Key: RFGSRUNVFVKCGD-UHFFFAOYSA-N
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Description

“5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 5334-38-3 . It has a molecular weight of 171.11 . It is used as a building block for the synthesis of biologically active compounds .


Synthesis Analysis

The synthesis of pyrazole derivatives involves various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to form pyrazoles .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C5H5N3O4/c1-2-4(8(11)12)3(5(9)10)7-6-2/h1H3, (H,6,7)(H,9,10) .


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, can undergo various chemical reactions. For example, they can participate in Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to produce a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

The storage temperature is room temperature .

Scientific Research Applications

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid has been found to be a useful reagent in the synthesis of heterocyclic compounds, such as nitrofurazones, and has been used in various scientific research applications. It has been used as a building block in the synthesis of novel compounds and as a catalyst in organic reactions. In addition, it has been used in the synthesis of drugs and other biologically active compounds.

Mechanism of Action

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is believed to act as a proton acceptor, forming a complex with the protonated nitrogen atom of the pyrazole ring. This complex is then believed to undergo a series of electron transfer reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as xanthine oxidase and phospholipase A2. In addition, it has been found to inhibit the growth of certain bacteria, such as Escherichia coli and Staphylococcus aureus.

Advantages and Limitations for Lab Experiments

5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and can be easily synthesized using common laboratory techniques. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is also known to be toxic, and care should be taken to avoid contact with skin and eyes.

Future Directions

There are several potential future directions for the use of 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid in scientific research. For example, it could be used in the synthesis of new drugs or other biologically active compounds. In addition, it could be used as a catalyst in organic reactions, or as a building block in the synthesis of novel compounds. Furthermore, further research could be done to explore its potential as an inhibitor of enzymes or bacteria. Finally, it could be used to study the mechanism of action of various compounds, or to investigate its potential as a therapeutic agent.

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Dam. 1 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .

properties

IUPAC Name

5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4/c1-2-4(8(11)12)3(5(9)10)7-6-2/h1H3,(H,6,7)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFGSRUNVFVKCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30901137
Record name NoName_202
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30901137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5334-38-3
Record name 5-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5334-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole-3-carboxylic acid, 5-methyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005334383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-4-nitro-2H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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